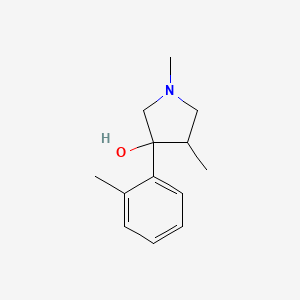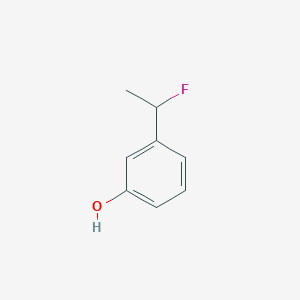![molecular formula C13H12 B13239084 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13239084.png)
1-Ethynyl-3-phenylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-3-phenylbicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure, which includes a phenyl group and an ethynyl group attached to a bicyclo[111]pentane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . Another approach involves the metal-free homolytic aromatic alkylation of benzene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using scalable reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ethynyl group.
Substitution: The phenyl and ethynyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
1-Ethynyl-3-phenylbicyclo[1.1.1]pentane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to act as a bioisostere, replacing other functional groups in drug molecules to enhance their properties. This can lead to increased solubility, potency, and metabolic stability .
Comparaison Avec Des Composés Similaires
- 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 1-Ethynyl-3-(4-fluorophenyl)bicyclo[1.1.1]pentane
- 1-Ethynyl-3-mesitylbicyclo[1.1.1]pentane
Uniqueness: 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane stands out due to its combination of a phenyl group and an ethynyl group on the bicyclo[1.1.1]pentane core. This unique structure provides distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H12 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-ethynyl-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C13H12/c1-2-12-8-13(9-12,10-12)11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Clé InChI |
CQWMDFFCNWAQJS-UHFFFAOYSA-N |
SMILES canonique |
C#CC12CC(C1)(C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


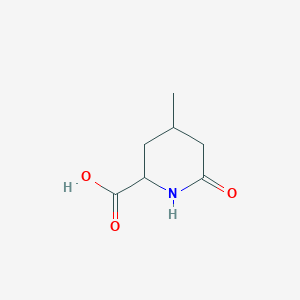
![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)
![(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine](/img/structure/B13239025.png)
![1-[4-(4-Methyl-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B13239034.png)
![7-Azaspiro[3.6]decane](/img/structure/B13239042.png)
![2-[Ethyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13239044.png)
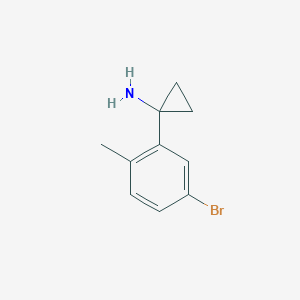
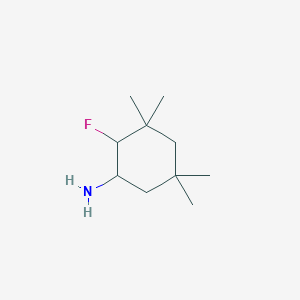
![2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)
![2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)
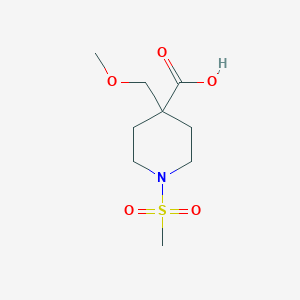
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13239075.png)
